molecular formula C21H18N4O3S2 B2757078 N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933204-91-2

N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2757078
CAS RN: 933204-91-2
M. Wt: 438.52
InChI Key: LPZPZXACTOLEEL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Derivatives : Research has shown the development of heterocyclic compounds, including thiazolo[3,2-a]pyrimidinones and benzothiazole derivatives, through innovative synthetic routes. These compounds were obtained using methods such as microwave-assisted synthesis, which offers rapid access to diverse libraries of compounds with potential biological activities. This approach demonstrates the utility of such compounds in creating pharmacologically active molecules through efficient synthetic strategies (Janardhan et al., 2014) (Ustalar & Yılmaz, 2017).

  • Chemical Modifications and Activities : Various research studies have explored the chemical modification of benzothiazole and related heterocycles to evaluate their biological activities. For instance, modifications incorporating benzothiazole units into 1,2,3-triazoles demonstrated antimicrobial properties, highlighting the potential of these structures in drug discovery and development (Rezki, 2016).

Pharmacological Applications

  • Anticancer and Antimicrobial Activities : Compounds featuring the benzothiazole moiety have been investigated for their anticancer and antimicrobial activities. For example, derivatives of benzothiazole have been synthesized and tested against human tumor cell lines, showing promising results in inhibiting cancer cell growth. Additionally, some derivatives demonstrated significant antimicrobial activities, suggesting their potential application in combating bacterial and fungal infections (Yurttaş, Tay, & Demirayak, 2015) (Kerru et al., 2019).

  • Synthesis of Fused Heterocycles : The synthesis and evaluation of fused heterocycles incorporating thiadiazole moieties against pests like the cotton leafworm have been explored, showcasing the diverse applications of these chemical entities beyond traditional medicinal chemistry into agricultural sciences (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c26-18(23-20-22-15-7-1-2-9-17(15)30-20)12-29-19-14-6-3-8-16(14)25(21(27)24-19)11-13-5-4-10-28-13/h1-2,4-5,7,9-10H,3,6,8,11-12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZPZXACTOLEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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